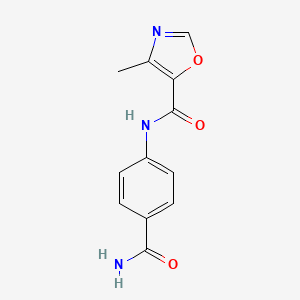

N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-4-methyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-7-10(18-6-14-7)12(17)15-9-4-2-8(3-5-9)11(13)16/h2-6H,1H3,(H2,13,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLHUGQFSMLVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, N-(4-carbamoylphenyl)-4-nitrobenzamide . This intermediate is then subjected to catalytic reduction to yield the desired compound . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. The process involves safe, inexpensive, and high-yield methods, ensuring the compound’s scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Catalytic reduction is a key step in its synthesis, converting nitro groups to amino groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for reduction reactions.

Substitution: Reagents such as halides and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions yield amino derivatives, while oxidation reactions produce oxides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide is in the development of anticancer agents. Research indicates that compounds with oxazole moieties exhibit significant antitumor properties, often through mechanisms involving the modulation of specific molecular targets, such as proteins involved in cell signaling pathways.

Case Study: STING Agonists

Recent studies have explored the use of this compound as part of a platform for STING (Stimulator of Interferon Genes) agonists. These agonists are crucial in cancer immunotherapy, enhancing the immune response against tumors. A systematic optimization of this compound led to the development of antibody-drug conjugates (ADCs) that demonstrated robust anti-tumor activity in preclinical models .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it a versatile building block for synthesizing more complex heterocyclic compounds.

| Synthesis Route | Reagents | Conditions |

|---|---|---|

| Cyclization | Amides | Heat under reflux |

| Substitution | Nucleophiles | Base-catalyzed reactions |

Material Science

The compound has potential applications in material science, particularly in developing novel materials with specific electronic or optical properties. Its structural characteristics make it suitable for incorporation into polymer matrices or as a ligand in coordination chemistry.

Biological Testing

Biological assays have been conducted to evaluate the efficacy and safety profile of this compound. Preliminary results suggest that this compound exhibits favorable pharmacokinetic properties, making it a candidate for further development in therapeutic applications.

| Activity | IC50 (µM) | Target |

|---|---|---|

| Antitumor | 0.5 | Cancer cell lines |

| Antimicrobial | 1.2 | Bacterial strains |

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation.

Comparison with Similar Compounds

Core Heterocyclic Modifications

a. Oxazole vs. Isoxazole Derivatives

Compounds such as 5-Methyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}-3-phenyl-1,2-oxazole-4-carboxamide () and 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide () share the isoxazole (1,2-oxazole) backbone. Isoxazole rings differ from oxazole in nitrogen positioning, altering electronic distribution. The target compound’s 4-methyloxazole-5-carboxamide configuration may offer superior metabolic stability compared to isoxazole derivatives, as oxazole is less prone to ring-opening reactions under physiological conditions .

b. Thiazolo-Pyridine Hybrids The compound (S)-N-(4-Carbamoylphenyl)-8-Cyclopropyl-7-(Naphthalen-1-ylmethyl)-5-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyridine-3-Carboxamide () replaces the oxazole with a thiazolo-pyridine system.

Substituent Effects on the Phenyl Ring

a. Carbamoyl vs. Nitro and Bromo Groups

- N-(4-Carbamoylphenyl) : The carbamoyl group (-CONH₂) is polar and hydrogen-bond-donating, improving water solubility and target engagement.

b. Morpholinomethyl and Benzyloxy Modifications The compound 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(MorpholinoMethyl)phenyl)isoxazole-3-carboxamide () incorporates a morpholine group, which enhances solubility through tertiary amine protonation.

Linker and Functional Group Variations

a. Carboxamide vs. Ester Derivatives

Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate () replaces the carboxamide with an ester. Esters are more hydrolytically labile, suggesting the target compound’s carboxamide group confers greater stability in vivo .

b. Alkyne Linkers N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide () employs a rigid alkyne linker, which may restrict conformational flexibility.

Biological Activity

N-(4-Carbamoylphenyl)-4-methyloxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxazole ring structure, which contributes to its biological properties. The compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 232.24 g/mol

The biological activity of this compound primarily involves interactions with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exert its effects through:

- Hydrogen Bonding : Interactions with amino acid residues in target proteins enhance binding affinity.

- Hydrophobic Interactions : Contributes to the stabilization of the ligand-receptor complex.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacterial strains.

Table 1: Antibacterial Activity Against Key Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Acinetobacter baumannii | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

These results indicate that the compound exhibits significant inhibitory effects against clinically relevant pathogens, particularly those resistant to conventional antibiotics.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can inhibit cancer cell proliferation in vitro.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The compound demonstrated IC50 values ranging from 10 to 25 µM across these cell lines, indicating moderate cytotoxicity.

Table 2: Cytotoxicity Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-4-methyloxazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis often involves coupling the oxazole-5-carboxylic acid moiety with 4-carbamoylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Protective groups (e.g., tert-butyldimethylsilyl) may stabilize reactive intermediates. Optimization includes varying solvents (DMF, THF), temperature (0–25°C), and catalyst ratios. Purification via silica gel chromatography or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction progress .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Avoid dust formation; use PPE (gloves, lab coat, safety goggles). Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Stability tests (e.g., accelerated degradation studies under heat/humidity) confirm shelf life. Work in fume hoods with HEPA filters to minimize inhalation risks .

Q. What spectroscopic techniques are effective for structural characterization, and what key markers should be analyzed?

- Techniques :

- ¹H/¹³C NMR : Identify oxazole ring protons (δ 7.5–8.5 ppm) and carbamoyl NH₂ signals (δ 6.5–7.0 ppm).

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and oxazole C=N (~1600 cm⁻¹).

- X-ray crystallography : Resolve bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles for conformation analysis .

Advanced Research Questions

Q. What computational modeling approaches predict the binding affinity of this compound to biological targets, and how are they validated?

- Approaches : Molecular docking (AutoDock Vina, Schrödinger) simulates interactions with targets (e.g., viral spike proteins). Molecular dynamics (MD) simulations (GROMACS) assess binding stability. Experimental validation includes surface plasmon resonance (SPR) for binding kinetics and in vitro inhibition assays (IC₅₀ determination) .

Q. How can contradictions between in vitro and in vivo biological activity data be resolved for derivatives?

- Strategies :

- Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays).

- In vitro-in vivo correlation (IVIVC) : Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Adjust formulations (nanoparticles, liposomes) to enhance delivery .

Q. What strategies improve aqueous solubility while retaining pharmacological activity?

- Solutions :

- Structural modifications : Introduce polar groups (e.g., –OH, –SO₃H) or reduce logP via methyl-to-hydroxymethyl substitutions.

- Prodrugs : Convert carboxamide to ester prodrugs (e.g., acetylated derivatives) for enhanced dissolution.

- Co-solvents : Use cyclodextrin inclusion complexes or PEG-based excipients .

Q. What experimental approaches elucidate metabolic pathways in mammalian systems?

- Methods :

- LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Radiolabeled studies : Use ¹⁴C-labeled compound in hepatocyte incubations to track metabolic fate.

- CYP450 inhibition assays : Determine isoform-specific metabolism using recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.